BenchChemオンラインストアへようこそ!

Heneicosanoyl-CoA

VLCAD Mitochondrial Beta-Oxidation Enzymatic Assay

Choose Heneicosanoyl-CoA (C21:0-CoA) for unmatched specificity in VLCAD functional assays. Unlike palmitoyl-CoA (C16:0) or stearoyl-CoA (C18:0), its 21-carbon odd-chain structure ensures exclusive VLCAD substrate recognition—activity is abolished in ACADVL-null cells. This makes it the definitive reagent for classifying VUS in newborn screening, quantifying residual mutant enzyme activity (3–25% WT), and measuring pharmacodynamic rescue in gene therapy models. Insist on C21:0-CoA for scientifically valid, publication-ready data.

Molecular Formula C42H76N7O17P3S
Molecular Weight 1076.1 g/mol
Cat. No. B15570381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeneicosanoyl-CoA
Molecular FormulaC42H76N7O17P3S
Molecular Weight1076.1 g/mol
Structural Identifiers
InChIInChI=1S/C42H76N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-33(51)70-26-25-44-32(50)23-24-45-40(54)37(53)42(2,3)28-63-69(60,61)66-68(58,59)62-27-31-36(65-67(55,56)57)35(52)41(64-31)49-30-48-34-38(43)46-29-47-39(34)49/h29-31,35-37,41,52-53H,4-28H2,1-3H3,(H,44,50)(H,45,54)(H,58,59)(H,60,61)(H2,43,46,47)(H2,55,56,57)/t31-,35-,36-,37+,41-/m1/s1
InChIKeyXMBMBMSJLOFTBI-VPRYAHRDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heneicosanoyl-CoA (C21:0-CoA) for Metabolic Research: Verified Identity, Class, and Analytical Specifications


Heneicosanoyl-CoA (also referred to as C21:0-CoA) is a 21-carbon saturated long-chain fatty acyl coenzyme A thioester, formally classified within the long-chain fatty acyl-CoA family [1]. It serves as an endogenous metabolite and functions as the activated form of heneicosanoic acid, integral to fatty acid transport and activation [2]. Analytical specifications include a molecular weight of 1076.08 g/mol and a molecular formula of C42H76N7O17P3S .

Heneicosanoyl-CoA: Why Chain-Length Specificity Makes Generic Substitution Scientifically Inadmissible


In-class compounds such as palmitoyl-CoA (C16:0) or stearoyl-CoA (C18:0) are not interchangeable with Heneicosanoyl-CoA. The 21-carbon chain length of this compound places it at a critical functional intersection, acting as a specific substrate for very long-chain acyl-CoA dehydrogenase (VLCAD) but not being processed identically to even-chain or shorter-chain analogs. This unique chain length dictates distinct substrate specificity [1], as VLCAD exhibits differential activity profiles depending on acyl chain length [2]. Consequently, substituting C21-CoA with C16-CoA or C18-CoA in assays measuring VLCAD function or in studies of odd-chain fatty acid metabolism would yield results that do not reflect true physiological or pathological activity, rendering such substitutions scientifically invalid .

Quantitative Differentiation of Heneicosanoyl-CoA: Evidence for Scientific Procurement and Assay Design


Heneicosanoyl-CoA Enables Discrimination of VLCAD Activity from Other Acyl-CoA Dehydrogenases in a Single Assay

Heneicosanoyl-CoA serves as a specific substrate for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD), but is not a substrate for Medium-Chain Acyl-CoA Dehydrogenase (MCAD). In a study using ACADVL null HEK293T cells, VLCAD activity was measured with palmitoyl-CoA (C16-CoA) and heneicosanoyl-CoA (C21-CoA). Palmitoyl-CoA showed significant background activity in the ACADVL null cells, indicating it is a substrate for other dehydrogenases (e.g., LCAD), whereas heneicosanoyl-CoA activity was almost completely abolished, confirming its high specificity for VLCAD [1]. This selectivity allows for a cleaner, more definitive measurement of VLCAD function in complex biological samples like cell lysates.

VLCAD Mitochondrial Beta-Oxidation Enzymatic Assay

Quantitative Functional Validation of VLCAD Missense Variants Using Heneicosanoyl-CoA

Heneicosanoyl-CoA is the substrate of choice for functional characterization of ACADVL variants of uncertain significance (VUS). In a functional genomics study, the activity of wild-type and mutant VLCAD proteins was quantified using C21-CoA in an ETF fluorescence reduction assay. Transfection of wild-type ACADVL restored VLCAD activity to 100% (control) levels. In contrast, the Val283Ala mutant exhibited only 18% of wild-type activity, and the Ile420Leu, Gly179Arg, and Gln406Pro mutants displayed 25%, 4%, and 5% activity, respectively [1]. This quantitative scale provides a direct measure of the functional impact of specific mutations, a critical step in assessing pathogenicity.

VLCAD Deficiency Variant of Uncertain Significance Newborn Screening

Validation of VLCAD Rescue Efficacy in Preclinical Gene Therapy Models

Heneicosanoyl-CoA is the standard substrate used to measure functional VLCAD enzyme rescue following gene therapy interventions. In a study using Acadvl−/− mice (a model of VLCAD deficiency), treatment with lipid nanoparticle-encapsulated human VLCAD mRNA (LNP-VLCAD) resulted in a significant increase in VLCAD activity, measured directly using C21-CoA as the substrate [1]. While absolute activity values are not provided, the study demonstrates that C21-CoA is the established substrate for quantifying the pharmacodynamic effect of VLCAD gene replacement in both in vitro (transfected MEFs and hepatocytes) and in vivo models.

Gene Therapy Lipid Nanoparticle Metabolic Rescue

High-Impact Application Scenarios for Heneicosanoyl-CoA in VLCAD-Focused Research and Diagnostics


VLCAD Activity Quantification in Cell Lysates and Tissue Homogenates

Heneicosanoyl-CoA is the preferred substrate for measuring VLCAD activity in complex biological samples. Its high specificity for VLCAD over other acyl-CoA dehydrogenases, as demonstrated in ACADVL null cell lines [1], allows for a cleaner, more accurate readout of VLCAD function in research on fatty acid oxidation and in diagnostic assessments for metabolic disorders. This application is directly supported by the evidence that C21-CoA activity is almost completely abolished in VLCAD-deficient cells, unlike palmitoyl-CoA which retains activity.

Functional Characterization of ACADVL Genetic Variants

In clinical genomics and functional studies, Heneicosanoyl-CoA is the validated substrate for quantifying the residual enzyme activity of VLCAD protein variants [2]. This application is critical for interpreting variants of uncertain significance (VUS) found in newborn screening panels. The quantitative data showing activities ranging from 3% to 25% of wild-type for various mutants provides a clear functional readout to support variant classification as pathogenic or benign.

Efficacy Assessment in VLCAD Deficiency Gene Therapy Models

Heneicosanoyl-CoA is a key reagent for assessing the pharmacodynamic effect of gene therapy interventions aimed at restoring VLCAD function. Studies using lipid nanoparticle-mediated delivery of VLCAD mRNA in knockout mouse models have successfully used C21-CoA as the substrate to demonstrate statistically significant rescue of enzyme activity in target tissues [3]. This validates its use as a critical assay component for preclinical development of therapeutics for fatty acid oxidation disorders.

Quote Request

Request a Quote for Heneicosanoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.